![molecular formula C14H18Cl2N2O4S B513086 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-46-7](/img/structure/B513086.png)
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Description
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as DES, is a chemical compound that has been widely used in scientific research due to its unique properties. DES is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, due to its structural complexity, may serve as a precursor or an intermediate in the synthesis of various compounds with potential antimicrobial activities. For instance, compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties, showing good to moderate activities against a range of microorganisms. This indicates the potential of such compounds, possibly including 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Structural and Crystallographic Studies
Compounds with piperazine structures, similar to 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, have been subjects of structural and crystallographic studies. For example, the study of piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate provided insights into the intermolecular interactions and hydrogen bonding patterns, which are crucial for understanding the solid-state properties and potential applications of such compounds (Li & Su, 2007).
properties
IUPAC Name |
1-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-3-22-13-8-12(16)14(9-11(13)15)23(20,21)18-6-4-17(5-7-18)10(2)19/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAIHZTDJZLRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
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